molecular formula C11H18O B11968113 Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)- CAS No. 58437-72-2

Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)-

Cat. No.: B11968113
CAS No.: 58437-72-2
M. Wt: 166.26 g/mol
InChI Key: JGDHOHFQJJATNG-YHYXMXQVSA-N
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Description

(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol is an organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure features a bicyclo[2.2.1]heptane ring system with a hydroxyl group attached to an ethylene moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available bicyclo[2.2.1]heptane derivatives.

    Formation of the Ethylene Moiety: The ethylene group is introduced through a series of reactions, including alkylation and elimination processes.

    Hydroxyl Group Introduction: The hydroxyl group is introduced via oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Optimized Reaction Conditions: Employing high-pressure and high-temperature conditions to drive the reactions to completion.

    Purification Techniques: Using distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation Reagents: Osmium tetroxide, potassium permanganate, or chromium trioxide.

    Reduction Reagents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Hydrochloric acid, sulfuric acid, or amines.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alkanes or alkenes.

    Substitution Products: Halides or amines.

Scientific Research Applications

(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or pain.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]acetaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

    (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol is unique due to its specific combination of a bicyclic ring system and a hydroxyl group, which imparts distinct chemical and biological properties.

Biological Activity

Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, commonly referred to as a bicyclic alcohol, presents a unique molecular structure that has garnered interest in various biological applications. This compound, with the molecular formula C11H18OC_{11}H_{18}O and a molecular weight of approximately 166.26 g/mol, has potential implications in pharmacology and biochemistry.

  • IUPAC Name: Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)-
  • CAS Number: 2226-05-3
  • Molecular Structure:

Chemical Structure

Biological Activity Overview

The biological activity of this compound is characterized by its interaction with various biological systems and potential therapeutic applications. Below are key aspects of its biological activity drawn from diverse studies.

Ethanol derivatives often exhibit a range of biological activities due to their ability to interact with cellular receptors and enzymes. The bicyclic structure of this compound may influence its binding affinity and specificity towards certain biological targets.

2. Pharmacological Effects

Research indicates that compounds similar to ethanol derivatives can act as:

  • Agonists or Antagonists : Interacting with neurotransmitter receptors such as serotonin and melatonin receptors .
  • Anti-inflammatory Agents : Showing potential in reducing inflammation through modulation of immune responses.

Case Study 1: Neuropharmacological Effects

In a study exploring the neuropharmacological effects of bicyclic compounds, ethanol derivatives were shown to modulate serotonin receptor activity. The compound exhibited competitive antagonism at the human 5-HT2C receptor with a pKi value indicating moderate affinity (6.4) . This suggests potential applications in managing mood disorders.

Case Study 2: Antioxidant Activity

Another investigation highlighted the antioxidant properties of similar bicyclic alcohols, where they demonstrated significant free radical scavenging activity in vitro. This suggests a protective role against oxidative stress-related cellular damage.

Data Tables

The following table summarizes relevant data on the biological activity of ethanol derivatives:

Activity Type Target Effect Reference
Neurotransmitter ModulationSerotonin ReceptorsAntagonist
Antioxidant ActivityFree RadicalsScavenging
Anti-inflammatoryImmune Response ModulationReduction in inflammation

Research Findings

Recent studies have underscored the importance of structural modifications in enhancing the biological activity of ethanol derivatives. The presence of the bicyclic structure appears to confer unique properties that may enhance receptor binding and specificity.

Summary of Findings:

  • Binding Affinity : The bicyclic structure can enhance binding to specific receptors.
  • Therapeutic Potential : Promising results in neuropharmacological applications suggest further exploration into its use as a therapeutic agent for mood disorders and inflammatory conditions.

Properties

CAS No.

58437-72-2

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(2Z)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethanol

InChI

InChI=1S/C11H18O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h5,8-9,12H,3-4,6-7H2,1-2H3/b10-5-

InChI Key

JGDHOHFQJJATNG-YHYXMXQVSA-N

Isomeric SMILES

CC\1(C2CCC(C2)/C1=C/CO)C

Canonical SMILES

CC1(C2CCC(C2)C1=CCO)C

Origin of Product

United States

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